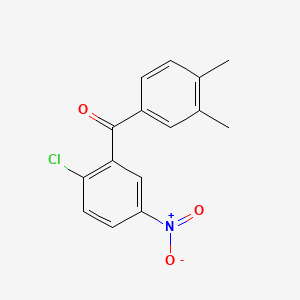
(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-nitrophenyl)(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C15H12ClNO3 and its molecular weight is 289.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clathrate Host Formation : Compounds like (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone serve as clathrate hosts for benzene guests. The formation of these inclusion complexes with benzene and the associated host-host interactions are significantly influenced by the 'edge-to-face interaction' between aromatic rings, as demonstrated in X-ray crystal analyses and PM6 molecular orbital calculations (Eto et al., 2011).
Microwave-Assisted Synthesis for Biological Applications : Novel series of compounds including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives have been synthesized using microwave irradiation methods. These compounds exhibit significant in vivo anti-inflammatory and in vitro antibacterial activities. Molecular docking results suggest their potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).
Synthesis of Antimicrobial and Antioxidant Agents : A series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo[2.2.1]hept-5-ene-2-yl) methanones were synthesized and characterized. They have demonstrated antimicrobial, antioxidant, and insect antifeedant activities, indicating their potential in medical and agricultural applications (G.Thirunarayanan, 2015).
Molecular Structure Characterization in Drug Synthesis : In the context of anti-tuberculosis drug synthesis, the crystal and molecular structure of similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, have been reported. This emphasizes the importance of structural characterization in the development of new drug candidates (Eckhardt et al., 2020).
Synthesis and Characterization of Schiff Base Derivatives : Schiff base derivatives of similar compounds have been synthesized, characterized, and analyzed using NMR, single-crystal X-ray diffraction, and density functional theory. These derivatives exhibit interesting intermolecular interactions, contributing to their potential in various chemical applications (Kaur et al., 2015).
Antioxidant Properties Exploration : Compounds like (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, synthesized from similar parent compounds, have demonstrated effective antioxidant power. They offer promising potential due to their significant radical scavenging and reducing power (Çetinkaya et al., 2012).
Propiedades
IUPAC Name |
(2-chloro-5-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)13-8-12(17(19)20)5-6-14(13)16/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJXEMOQJQKXRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)
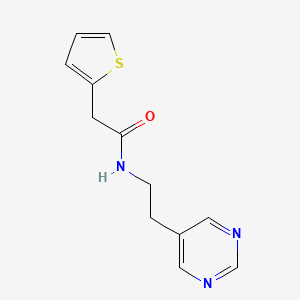
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)
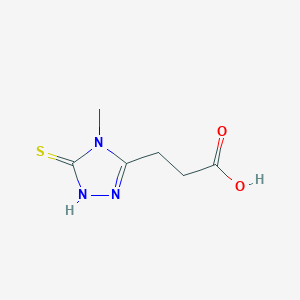
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2410562.png)
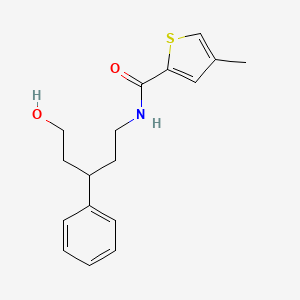
![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)
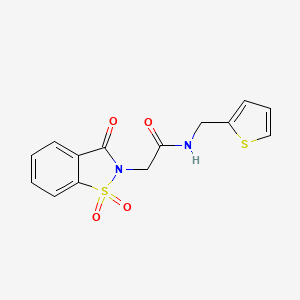

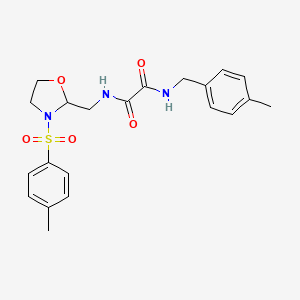
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)
![N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2410571.png)

